molecular formula C23H23N5O3S B2708212 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 852437-38-8

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2708212
CAS No.: 852437-38-8
M. Wt: 449.53
InChI Key: FIOIUCCUIDMUPD-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 2((3(3,4dimethoxyphenyl)[1,2,4]triazolo[4,3b]pyridazin6yl)thio)N(2,5dimethylphenyl)acetamide\text{IUPAC Name }this compound

This compound features a triazolo-pyridazine core , which is known for its diverse biological properties. The presence of the dimethoxyphenyl and dimethylphenyl groups may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The triazolo-pyridazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity.
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which may contribute to their therapeutic effects in oxidative stress-related conditions.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of related triazolo-pyridazine derivatives. For instance:

  • In vitro Studies : Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties:

  • COX Inhibition : Related compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For example, some derivatives demonstrated significant selectivity toward COX-II with IC50 values lower than those of established anti-inflammatory drugs such as Celecoxib .

Case Studies and Research Findings

StudyFindings
Chahal et al. (2023)Identified several triazolo derivatives with potent anti-inflammatory and anticancer activities. Some compounds had ED50 values comparable to Celecoxib .
MDPI Review (2020)Discussed the role of triazole derivatives in cancer therapy and their mechanisms involving kinase inhibition .
PubChem DataProvided structural data supporting the synthesis and potential biological applications of related compounds .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-14-5-6-15(2)17(11-14)24-21(29)13-32-22-10-9-20-25-26-23(28(20)27-22)16-7-8-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOIUCCUIDMUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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